molecular formula C16H11NO2 B6365304 5-(Naphthalen-2-yl)picolinic acid, 95% CAS No. 1261906-75-5

5-(Naphthalen-2-yl)picolinic acid, 95%

Cat. No. B6365304
CAS RN: 1261906-75-5
M. Wt: 249.26 g/mol
InChI Key: WYJNTNYJYWVSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Naphthalen-2-yl)picolinic acid (5-NPA) is a heterocyclic aromatic compound found in a variety of natural and synthetic sources. It has been studied extensively in recent years due to its potential applications in a range of fields, including medicine, agriculture, and biotechnology. 5-NPA has been found to have a variety of biochemical and physiological effects, and is currently being explored for its potential therapeutic uses.

Scientific Research Applications

5-(Naphthalen-2-yl)picolinic acid, 95% has a wide range of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as 5-(Naphthalen-2-yl)picolinic acid, 95%-derivatives and 5-(Naphthalen-2-yl)picolinic acid, 95%-analogs. It has also been used as a substrate for enzyme-catalyzed reactions. Additionally, 5-(Naphthalen-2-yl)picolinic acid, 95% has been used as a ligand in the study of metal complexes and as a ligand in the study of protein-ligand interactions.

Mechanism of Action

The mechanism of action of 5-(Naphthalen-2-yl)picolinic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, 5-(Naphthalen-2-yl)picolinic acid, 95% has been found to bind to a variety of proteins and nucleic acids, suggesting that it may have a role in regulating gene expression.
Biochemical and Physiological Effects
5-(Naphthalen-2-yl)picolinic acid, 95% has been found to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-(Naphthalen-2-yl)picolinic acid, 95% is able to inhibit the growth of certain cancer cell lines, suggesting that it may have potential therapeutic applications in the treatment of cancer. Additionally, 5-(Naphthalen-2-yl)picolinic acid, 95% has been found to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the immune system.

Advantages and Limitations for Lab Experiments

5-(Naphthalen-2-yl)picolinic acid, 95% is a relatively easy compound to synthesize and has a variety of applications in the laboratory. It is relatively stable and can be stored for extended periods of time without significant degradation. Additionally, 5-(Naphthalen-2-yl)picolinic acid, 95% can be used in a variety of biochemical and physiological experiments, making it a useful tool for scientific research. However, 5-(Naphthalen-2-yl)picolinic acid, 95% is not without its limitations. It is not water-soluble and can be difficult to work with in aqueous solutions. Additionally, 5-(Naphthalen-2-yl)picolinic acid, 95% is not an FDA-approved drug and its use in humans is not currently recommended.

Future Directions

The potential therapeutic applications of 5-(Naphthalen-2-yl)picolinic acid, 95% are the subject of ongoing research. Future studies may focus on developing new synthesis methods for 5-(Naphthalen-2-yl)picolinic acid, 95% and exploring its ability to modulate gene expression. Additionally, further research may be conducted to explore the potential therapeutic applications of 5-(Naphthalen-2-yl)picolinic acid, 95%, such as its potential use as an anti-cancer agent or as an anti-inflammatory agent. Finally, further research may focus on the development of new 5-(Naphthalen-2-yl)picolinic acid, 95%-derivatives and 5-(Naphthalen-2-yl)picolinic acid, 95%-analogs with enhanced pharmacological properties.

Synthesis Methods

5-(Naphthalen-2-yl)picolinic acid, 95% can be synthesized through a variety of methods. One of the most common methods involves the reaction of naphthalene-2-carboxylic acid and picolinic acid, which yields 5-(Naphthalen-2-yl)picolinic acid, 95% as a crystalline product. Other methods of synthesis include the reaction of naphthalene-2-carboxylic acid and picolinic anhydride, and the reaction of naphthalene-2-carboxylic acid and picolinic chloride.

properties

IUPAC Name

5-naphthalen-2-ylpyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-16(19)15-8-7-14(10-17-15)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJNTNYJYWVSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CN=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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